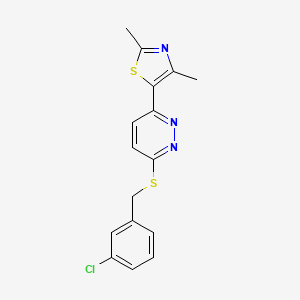

5-(6-((3-Chlorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole

Description

5-(6-((3-Chlorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole is a heterocyclic compound featuring a pyridazine core substituted at position 6 with a 3-chlorobenzylthio group and linked to a 2,4-dimethylthiazole moiety at position 3. The structural complexity arises from the integration of pyridazine (a six-membered ring with two nitrogen atoms) and thiazole (a five-membered ring with sulfur and nitrogen), both modified with halogenated aromatic and alkyl substituents. These modifications are designed to optimize physicochemical properties such as solubility, stability, and target binding affinity.

Properties

IUPAC Name |

5-[6-[(3-chlorophenyl)methylsulfanyl]pyridazin-3-yl]-2,4-dimethyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3S2/c1-10-16(22-11(2)18-10)14-6-7-15(20-19-14)21-9-12-4-3-5-13(17)8-12/h3-8H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVDSEXYYOAOMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-((3-Chlorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole typically involves the reaction of 3-chlorobenzyl chloride with 6-mercaptopyridazine under basic conditions to form the intermediate 6-((3-chlorobenzyl)thio)pyridazine. This intermediate is then reacted with 2,4-dimethylthiazole in the presence of a suitable base to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(6-((3-Chlorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to reflux.

Reduction: Palladium on carbon (Pd/C), hydrogen gas, ethanol as solvent, room temperature to moderate heat.

Substitution: Nucleophiles (amines, thiols), solvents like ethanol or DMF, room temperature to moderate heat.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

5-(6-((3-Chlorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the biological activities associated with pyridazine and thiazole derivatives.

Agrochemicals: It may be used in the development of herbicides and pesticides, leveraging the biological activity of pyridazine derivatives.

Biological Studies: The compound can be used as a probe to study various biochemical pathways and molecular targets in cells.

Mechanism of Action

The mechanism of action of 5-(6-((3-Chlorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Research Findings and Implications

Substituent Position Matters : The 3-chloro vs. 4-chloro isomerism (target compound vs. Compound B) could modulate binding to enzymes like kinases or cytochrome P450 isoforms, as halogen positioning often affects ligand-protein interactions .

Core Heterocycle Influence : Pyridazine-thiazole hybrids may exhibit superior pharmacokinetic profiles over triazoles or thiadiazoles due to balanced lipophilicity and hydrogen-bonding capacity.

Synthetic Scalability : The target compound’s synthesis likely requires tailored conditions (e.g., solvent choice, catalyst) to avoid byproducts from competing cyclization pathways observed in triazole/thiadiazole syntheses ().

Biological Activity

5-(6-((3-Chlorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole (CAS Number: 923201-51-8) is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a thiazole ring, a pyridazine moiety, and a chlorobenzyl thio substituent, which may contribute to its pharmacological profile. This article reviews the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-(6-((3-Chlorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole is , with a molecular weight of approximately 427.9 g/mol. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C21H18ClN3S2 |

| Molecular Weight | 427.9 g/mol |

| CAS Number | 923201-51-8 |

Biological Activity Overview

Research indicates that compounds with thiazole and pyridazine structures often exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of 5-(6-((3-Chlorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole have been explored in various studies.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds similar to 5-(6-((3-Chlorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole have shown effectiveness against various bacterial strains. The presence of the chlorobenzyl thio group is thought to enhance this activity by increasing lipophilicity and facilitating membrane penetration.

Anticancer Properties

Thiazole derivatives have been extensively studied for their anticancer properties. Research suggests that 5-(6-((3-Chlorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, including breast and colon cancer cells.

The precise mechanism through which 5-(6-((3-Chlorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with specific cellular targets involved in key signaling pathways related to cell growth and apoptosis.

Study 1: Anticancer Activity

In a recent study published in ACS Omega, researchers evaluated the anticancer activity of various thiazole derivatives. The study found that compounds structurally similar to 5-(6-((3-Chlorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole exhibited IC50 values in the micromolar range against human cancer cell lines (e.g., MCF7 and HCT116) .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that these compounds could inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Q & A

Q. What are the key synthetic routes for introducing the (3-chlorobenzyl)thio group into pyridazine-thiazole systems?

The (3-chlorobenzyl)thio group is typically introduced via nucleophilic substitution or cyclocondensation. For example, thiol-containing intermediates (e.g., 6-chloropyridazine-3-thiol) can react with 3-chlorobenzyl halides under basic conditions (e.g., NaOH in ethanol) to form thioether linkages . Alternative methods involve cyclocondensation of hydrazides with thiocyanate derivatives followed by functionalization with chloroacetyl chloride . Reaction optimization often requires pH control (e.g., ammonia for precipitation) and catalysts like triethylamine to stabilize intermediates .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Key characterization techniques include:

- NMR spectroscopy : Chemical shifts for the thioether (δ 3.8–4.2 ppm for SCH2) and pyridazine protons (δ 8.0–8.5 ppm) confirm connectivity .

- IR spectroscopy : Stretching vibrations for C–S (650–750 cm⁻¹) and C–Cl (550–600 cm⁻¹) validate functional groups .

- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur content must align with theoretical values (±0.3%) .

- TLC : Monitor reaction progress using silica gel plates with ethyl acetate/hexane (1:1) as the mobile phase .

Q. What solvents and reaction conditions are optimal for synthesizing this compound?

- Solvents : Ethanol, DMF, or PEG-400 are preferred for solubility and stability of sulfur-containing intermediates .

- Temperature : 70–80°C for cyclocondensation reactions to ensure completion without decomposition .

- Catalysts : Bleaching Earth Clay (pH 12.5) or triethylamine improves yield in heterocyclic ring formation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the thiazole-pyridazine core in nucleophilic substitutions?

Density Functional Theory (DFT) calculations can model electron density distribution, identifying electrophilic centers (e.g., C-3 of pyridazine) prone to nucleophilic attack. Molecular docking studies may further predict interactions with biological targets (e.g., enzyme active sites) . Software like Gaussian or AutoDock is used to optimize transition states and binding affinities .

Q. What strategies resolve contradictory yield outcomes in analogous syntheses?

Conflicting yields (e.g., 75% vs. 94% in thioether formation) often arise from:

- Reagent purity : Use HPLC-grade solvents to avoid side reactions .

- Catalyst choice : Acidic vs. basic conditions (e.g., H2SO4 vs. NaOH) alter reaction pathways .

- Workup protocols : Ice-water quenching vs. slow precipitation affects crystallinity and purity .

Design a fractional factorial experiment to isolate critical variables (e.g., temperature, solvent ratio) .

Q. How can the compound’s bioavailability be enhanced without altering its core structure?

- Salt formation : React with sodium/potassium hydroxides to improve aqueous solubility .

- Prodrug design : Introduce acetyl or morpholine groups at the thiazole methyl position for controlled release .

- Nanocarriers : Encapsulate in PEGylated liposomes to enhance cellular uptake .

Methodological Considerations

Q. What in vitro assays are suitable for evaluating antimicrobial activity?

- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .

- Time-kill kinetics : Monitor bactericidal effects over 24 hours at 2× MIC .

- Synergy studies : Combine with β-lactams or fluoroquinolones to assess potentiation .

Q. How can regioselectivity challenges in pyridazine functionalization be addressed?

- Protecting groups : Temporarily block reactive sites (e.g., thiazole nitrogen) with Boc groups .

- Directed metalation : Use LDA (lithium diisopropylamide) to deprotonate specific pyridazine positions .

- Cross-coupling : Suzuki-Miyaura reactions with Pd catalysts enable selective arylations .

Data Contradiction Analysis

Q. Why do IR spectra of similar compounds show variability in C–S stretching frequencies?

Variations arise from:

Q. How to interpret conflicting bioactivity data across structural analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.